1-(4-(2-Fluoroéthyl)pipérazin-1-yl)éthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

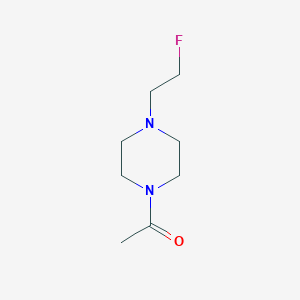

1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a piperazine ring substituted with a fluoroethyl group and an ethanone moiety.

Applications De Recherche Scientifique

1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of pharmaceuticals and agrochemicals, where its unique chemical properties are leveraged

Mécanisme D'action

Target of Action

The primary target of 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone is Poly (ADP-Ribose) Polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair, genomic stability, and programmed cell death.

Mode of Action

1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone interacts with its target, PARP, leading to the inhibition of the catalytical activity of PARP1 . This interaction enhances the cleavage of PARP1 and increases the phosphorylation of H2AX .

Biochemical Pathways

The inhibition of PARP1 by 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone affects the DNA repair pathway. The enhanced cleavage of PARP1 and increased phosphorylation of H2AX indicate DNA damage . This leads to the activation of downstream effects such as the increase in CASPASE 3/7 activity, which is associated with apoptosis .

Result of Action

The molecular and cellular effects of 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone’s action include the loss of cell viability in human estrogen-receptor-positive breast cancer cells . Specifically, the compound exhibited moderate to significant efficacy against these cells .

Méthodes De Préparation

The synthesis of 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone typically involves the reaction of 2-fluoroethylamine with piperazine, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Analyse Des Réactions Chimiques

1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluoroethyl group, using reagents like sodium azide or thiols, leading to the formation of azido or thioether derivatives

Comparaison Avec Des Composés Similaires

1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone can be compared with other similar compounds, such as:

- 1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethanone

- 1-(4-(2-Methylamino)ethyl)piperazin-1-yl)ethanone

- 1-(4-(2-Ethoxyethyl)piperazin-1-yl)ethanone

These compounds share a similar piperazine core but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities. The presence of the fluoroethyl group in 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone imparts unique properties, such as increased lipophilicity and potential for specific biological interactions .

Activité Biologique

1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a piperazine ring substituted with a fluoroethyl group and an ethanone moiety, which contribute to its interactions with biological macromolecules.

The primary target of 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone is Poly (ADP-Ribose) Polymerase (PARP) . The compound inhibits the catalytic activity of PARP1, which plays a crucial role in the DNA repair pathway. This inhibition leads to enhanced cleavage of PARP1 and increased phosphorylation of H2AX, indicating DNA damage and subsequent loss of cell viability in certain cancer cell lines, particularly human estrogen-receptor-positive breast cancer cells.

Anticancer Properties

Research indicates that 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. For example, it has been shown to induce apoptosis in FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutic agents like bleomycin .

Antimicrobial Activity

Although primarily studied for its anticancer effects, preliminary investigations suggest potential antimicrobial activity as well. The compound may interact with bacterial enzymes or receptors, although specific mechanisms remain to be elucidated.

Study 1: PARP Inhibition and Cancer Cell Viability

A study assessed the effects of 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone on MCF-7 breast cancer cells. The compound was tested at various concentrations (0.01 to 1000 µM) over 72 hours. Results indicated that it significantly reduced cell viability with an IC50 value comparable to established PARP inhibitors like Olaparib .

| Concentration (µM) | % Cell Viability |

|---|---|

| 0.01 | 95 |

| 0.1 | 85 |

| 10 | 50 |

| 100 | 20 |

| 1000 | <5 |

Study 2: Mechanistic Insights into PARP Inhibition

Another investigation focused on the biochemical pathways affected by the compound. It was found that treatment with 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone resulted in increased levels of cleaved PARP and phosphorylated H2AX, confirming its role as a PARP inhibitor and its effect on DNA damage response pathways .

Research Applications

The versatility of 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone extends beyond cancer therapy:

- Chemistry : It serves as an intermediate in synthesizing more complex molecules.

- Biology : Ongoing studies are exploring its broader biological activities.

- Medicine : The compound is being investigated for therapeutic applications, particularly as a novel drug candidate in oncology.

Propriétés

IUPAC Name |

1-[4-(2-fluoroethyl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15FN2O/c1-8(12)11-6-4-10(3-2-9)5-7-11/h2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUUFGFCTLJVPRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CCF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.